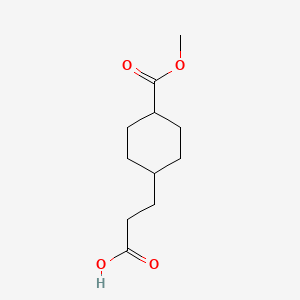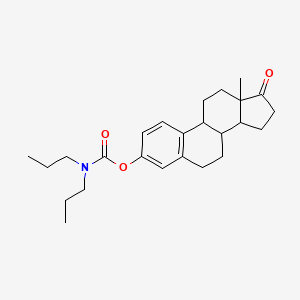
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can be achieved through the condensation of N-acetamido sugars with ammonium bicarbonate (NH₄HCO₃) in a saturated aqueous solution . This method allows for the formation of glycosylamines in yields ranging from 65% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical processes that ensure high purity and yield. Companies like Creative Biolabs offer custom synthesis services for such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in bacterial cell wall structure and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Utilized in the production of glycoproteins and other biochemicals.
Wirkmechanismus
The mechanism of action of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol involves its interaction with bacterial cell wall components. It acts as an epitope, a specific part of an antigen molecule to which an antibody attaches itself . This interaction can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide
- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
Uniqueness
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol is unique due to its specific β-(1→4)-linkage between N-acetyl-D-glucosamine and D-ribitol . This structure is crucial for its role as an epitope in bacterial cell walls, distinguishing it from other similar compounds that may not have the same biological activity.
Eigenschaften
Molekularformel |
C13H25NO10 |
|---|---|
Molekulargewicht |
355.34 g/mol |
IUPAC-Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1,3,4,5-tetrahydroxypentan-2-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18) |
InChI-Schlüssel |
NYPXFLPLYKUBGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)

![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)



![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
